Methyl 4-(2-oxopyrrolidin-1-yl)butanoate
Description
Contextual Significance of Pyrrolidinone Scaffolds in Modern Organic Synthesis
The pyrrolidinone scaffold is a privileged structure in organic chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rdd.edu.iqnih.gov This five-membered lactam ring is a core component of numerous natural products and synthetic molecules with diverse pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties. rdd.edu.iqresearchgate.net The inherent stability and conformational rigidity of the pyrrolidinone ring make it an excellent building block for the construction of more complex molecules.
In modern organic synthesis, the development of efficient and stereoselective methods to construct and functionalize the pyrrolidinone ring is a significant area of research. osaka-u.ac.jp Strategies often involve the cyclization of linear precursors or the modification of existing ring systems. researchgate.netrsc.org The versatility of the pyrrolidinone scaffold allows it to serve as a synthetic intermediate for a wide array of chemical transformations, further cementing its importance in the creation of novel chemical entities. nih.gov
Overview of Butanoate Ester Derivatives in Synthetic Chemistry
Butanoate esters, also known as butyrate (B1204436) esters, are esters derived from butanoic acid. They are characterized by a four-carbon chain attached to the ester functional group. youtube.comwikipedia.org In synthetic chemistry, butanoate esters are widely utilized for their role as both reactants and products in a variety of chemical transformations. The ester functional group itself is a key reactive site, participating in reactions such as hydrolysis, transesterification, and reduction. libretexts.org
The butanoate chain can also be functionalized, allowing for the introduction of other chemical groups to build molecular complexity. Butanoate esters are often employed in the synthesis of flavors, fragrances, and pharmaceuticals. researchgate.netnih.gov Their physical properties, such as boiling point and solubility, can be readily modified by changing the alcohol portion of the ester, making them versatile components in synthetic strategies. The esterification of butanoic acid is a fundamental reaction in organic chemistry, often used to illustrate the principles of condensation reactions. youtube.com
Definition and Research Scope of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate in Academic Inquiry
This compound is a specific chemical compound that embodies the characteristics of an N-substituted pyrrolidinone ester. Its structure consists of a 2-pyrrolidinone (B116388) ring where the nitrogen atom is bonded to a four-carbon chain (a butyl group), which terminates in a methyl ester group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6740-20-1 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
The primary research scope for this compound in academic inquiry lies in its potential as a synthetic intermediate. Its bifunctional nature, possessing both a lactam and an ester, allows for a range of chemical modifications. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the pyrrolidinone ring can potentially undergo ring-opening reactions under specific conditions. researchgate.net
Furthermore, this compound can be seen as a structural analog of nootropic drugs like piracetam, which also feature a 2-oxopyrrolidine core. nih.govpharmpharm.ru Research in medicinal chemistry could explore the synthesis and biological evaluation of derivatives of this compound for potential cognitive-enhancing or other pharmacological activities. Academic inquiry into this compound would likely focus on developing efficient synthetic routes, characterizing its physicochemical properties, and exploring its utility as a building block for more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)5-3-7-10-6-2-4-8(10)11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRQQINZGKHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways Involving Pyrrolidinone Butanoate Moieties
Mechanistic Investigations of N-Alkylation Reactions
The synthesis of "Methyl 4-(2-oxopyrrolidin-1-yl)butanoate" typically involves the N-alkylation of 2-pyrrolidinone (B116388). This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrolidinone ring acts as a nucleophile, attacking an electrophilic carbon atom of a suitable butanoate derivative.
The mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2). The key steps are:
Deprotonation of 2-pyrrolidinone: In the presence of a base (e.g., sodium hydride, potassium carbonate), the acidic proton on the nitrogen atom of 2-pyrrolidinone is abstracted, forming a resonance-stabilized pyrrolidinone anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom.
Nucleophilic Attack: The pyrrolidinone anion then attacks the electrophilic carbon of the butanoate derivative, which is typically substituted with a good leaving group (e.g., a halide such as bromide or iodide). This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral.
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile (pyrrolidinone anion) and the leaving group are simultaneously bonded to the electrophilic carbon atom.
Product Formation: The leaving group departs, resulting in the formation of the N-alkylated product, "this compound".
Factors Influencing N-Alkylation:
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
| Base Strength | Stronger bases lead to faster reactions. | A stronger base will more effectively deprotonate the 2-pyrrolidinone, increasing the concentration of the more nucleophilic anion. |
| Leaving Group Ability | Better leaving groups (e.g., I > Br > Cl) increase the reaction rate. | A better leaving group stabilizes the negative charge as it departs, lowering the activation energy of the transition state. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred. | These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more available to react. |
| Steric Hindrance | Increased steric hindrance at the electrophilic carbon or on the nucleophile decreases the reaction rate. | Steric bulk can hinder the backside attack required for the SN2 mechanism. |
Intramolecular Cyclization Mechanisms Leading to Pyrrolidinone Ring Systems
The pyrrolidinone ring itself is often synthesized through intramolecular cyclization reactions. A common precursor for such cyclizations is a γ-amino acid or a derivative thereof. For instance, the cyclization of N-substituted γ-aminobutanoic acid derivatives can lead to the formation of N-substituted 2-pyrrolidinones.
The mechanism for the acid-catalyzed intramolecular cyclization of a γ-amino ester to a pyrrolidinone involves the following steps:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the alkoxy group of the original ester. This converts the alkoxy group into a good leaving group (an alcohol).
Elimination of Alcohol: The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of the alcohol molecule.
Deprotonation: The protonated carbonyl oxygen of the resulting pyrrolidinone is deprotonated to regenerate the acid catalyst and yield the final product.
Computational studies on similar cyclization reactions have provided insights into the energetics of the transition states and intermediates, confirming the favorability of the five-membered ring formation. nih.govrsc.orgresearchgate.net
Hydrolysis and Transesterification Pathways of Butanoate Esters
The methyl butanoate moiety of "this compound" is susceptible to hydrolysis and transesterification reactions, which are characteristic of esters.
Hydrolysis:
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol (B129727). The reaction is reversible.
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is then deprotonated by the methoxide or another hydroxide ion to form the carboxylate salt.
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The mechanism follows a similar pattern of nucleophilic acyl substitution.
Acid-Catalyzed Transesterification: The carbonyl oxygen is protonated, followed by nucleophilic attack of the new alcohol. A series of proton transfers and the elimination of the original alcohol (methanol) lead to the new ester.
Base-Catalyzed Transesterification: An alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate then collapses, eliminating the original alkoxide (methoxide) to form the new ester.
Representative Kinetic Data for Ester Reactions:
| Reaction | Catalyst | General Rate Law | Relative Rate |
| Hydrolysis | Acid (H+) | Rate = k[Ester][H+] | Moderate |
| Hydrolysis | Base (OH-) | Rate = k[Ester][OH-] | Fast |
| Transesterification | Acid (H+) | Rate = k[Ester][Alcohol][H+] | Moderate |
| Transesterification | Base (RO-) | Rate = k[Ester][RO-] | Fast |
Note: This table presents generalized information. Actual rates depend on specific reaction conditions and substrate structure.
Enzymatic Reaction Mechanisms in Pyrrolidinone Chemistry
Enzymes, particularly hydrolases like lipases and proteases, can catalyze reactions involving the pyrrolidinone butanoate moiety with high specificity and efficiency.
Enzymatic Hydrolysis:
Lipases are known to catalyze the hydrolysis of a wide range of esters. The catalytic mechanism of serine hydrolases, a common class of lipases, involves a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the active site.
The general mechanism for lipase-catalyzed hydrolysis of the methyl butanoate group would be:
Acylation Step: The serine residue in the active site, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing methanol.
Deacylation Step: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate which then collapses to release the carboxylic acid product and regenerate the free enzyme.
Enzymatic reactions are characterized by their substrate specificity, stereoselectivity, and ability to proceed under mild conditions. While specific studies on the enzymatic hydrolysis of "this compound" are not widely reported, it is plausible that various lipases could catalyze this transformation. nih.govnih.gov The efficiency of such a reaction would depend on how well the substrate fits into the active site of the enzyme.
Enzymatic Transesterification:
In non-aqueous media or in the presence of high concentrations of another alcohol, lipases can also catalyze transesterification reactions. The mechanism is similar to hydrolysis, but in the deacylation step, an alcohol molecule, rather than water, acts as the nucleophile to attack the acyl-enzyme intermediate, resulting in the formation of a new ester.
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolidinone Butanoates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a foundational understanding of the molecular structure of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key expected signals for this compound include a singlet for the methyl ester protons, and several multiplets for the methylene (B1212753) protons of the butanoate chain and the pyrrolidinone ring.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for the two carbonyl carbons (amide and ester), the methyl ester carbon, and the six methylene carbons in the butanoate chain and the pyrrolidinone ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C1 (Ester C=O) | - | - | ~173 |
| C2 (-CH₂-) | ~2.3 | Triplet | ~30 |
| C3 (-CH₂-) | ~1.9 | Multiplet | ~22 |
| C4 (N-CH₂-) | ~3.4 | Triplet | ~48 |
| C5 (Amide C=O) | - | - | ~175 |
| C6 (-CH₂-) | ~2.4 | Triplet | ~31 |
| C7 (-CH₂-) | ~2.0 | Multiplet | ~18 |
| C8 (N-CH₂-) | ~3.5 | Triplet | ~45 |
| C9 (O-CH₃) | ~3.6 | Singlet | ~51 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are employed to map out the intricate network of connections within the molecule, confirming the assignments from 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the neighboring methylene groups in the butanoate chain (H2-H3, H3-H4) and within the pyrrolidinone ring (H6-H7, H7-H8). This helps to piece together the aliphatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu HSQC is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, it would link the proton signal at ~3.6 ppm to the methyl carbon at ~51 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for establishing the connectivity between different functional groups. Key HMBC correlations would include:
The protons on C4 to the carbonyl carbons C1 and C5, confirming the attachment of the butanoate chain to the nitrogen of the pyrrolidinone ring.
The methyl protons (H9) to the ester carbonyl carbon (C1).
The protons on C8 to the amide carbonyl carbon (C5).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. americanpharmaceuticalreview.comedinst.com These two methods are complementary, as the selection rules for a vibration to be IR or Raman active differ. edinst.com
For this compound, the most prominent features in the IR and Raman spectra are the carbonyl stretching vibrations. researchgate.netresearchgate.net
Amide C=O Stretch: The five-membered lactam ring introduces ring strain, which typically increases the carbonyl stretching frequency. This band is expected to appear at a higher wavenumber compared to a linear amide.
Ester C=O Stretch: The ester carbonyl group will also show a strong absorption. libretexts.org
C-H Stretch: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.com
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide (Lactam) | C=O Stretch | ~1680-1700 (strong) | ~1680-1700 (weak) |
| Ester | C=O Stretch | ~1735-1750 (strong) | ~1735-1750 (medium) |
| Aliphatic CH₂ | C-H Stretch | ~2850-2960 (medium-strong) | ~2850-2960 (strong) |
| Amide | C-N Stretch | ~1250-1350 (medium) | Variable |
| Ester | C-O Stretch | ~1000-1300 (strong) | Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₉H₁₅NO₃, corresponding to a molecular weight of approximately 185.22 g/mol .
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral losses. chemguide.co.uklibretexts.org The analysis of these fragments helps to confirm the structure.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups or the nitrogen atom.
Loss of the methoxy (B1213986) group: A fragment corresponding to the loss of ·OCH₃ (m/z 31) from the molecular ion.
Loss of the carbomethoxy group: A fragment resulting from the loss of ·COOCH₃ (m/z 59).
Cleavage of the butanoate side chain: Fragmentation at various points along the C-C bonds of the side chain.
Ring opening/fragmentation: The pyrrolidinone ring can open and fragment, often initiated by cleavage adjacent to the amide carbonyl, leading to characteristic ions. A common fragment for N-substituted pyrrolidinones is the acylium ion resulting from the cleavage of the N-C4 bond.
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion Structure | Neutral Loss |
|---|---|---|
| 185 | [C₉H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 154 | [M - OCH₃]⁺ | ·OCH₃ |
| 126 | [M - COOCH₃]⁺ | ·COOCH₃ |
| 100 | [C₅H₈NO]⁺ | C₄H₇O₂ |
| 84 | [C₄H₆NO]⁺ | C₅H₉O₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the amide and ester carbonyl groups.
Both of these groups can undergo n → π* (n-to-pi-star) electronic transitions. These transitions involve the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. These are typically weak absorptions that occur in the UV region. For simple, non-conjugated amides and esters, the maximum absorption wavelength (λₘₐₓ) is expected to be in the range of 210-230 nm. researchgate.net The presence of these absorptions can confirm the existence of the carbonyl functional groups, though UV-Vis is generally less structurally informative for this type of molecule compared to NMR or MS.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.
Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of this compound. sielc.comkeikaventures.com
In HPLC , a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. researchgate.net The compound would be detected using a UV detector, set to a wavelength where the carbonyl groups absorb (e.g., ~210-220 nm). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
In GC , the compound is vaporized and passed through a column (e.g., a capillary column with a polar stationary phase). A Flame Ionization Detector (FID) is commonly used for detection. keikaventures.com The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for purity assessment.
Enantiomeric Excess Determination: The concept of enantiomeric excess applies only to chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound does not possess a stereocenter and is an achiral molecule. Therefore, it cannot exist as enantiomers, and the determination of enantiomeric excess is not applicable. Purity analysis by chromatography will yield a single peak for the compound, regardless of the type of column used.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of "this compound." Its application allows for the verification of purity and the identification of any process-related impurities or degradation products. A typical HPLC method for a compound of this nature would likely employ a reverse-phase column, such as a C18, due to the moderate polarity of the molecule.
A hypothetical HPLC method could be developed based on methods for structurally similar compounds. For instance, the mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, with the gradient or isocratic elution being optimized to achieve the best separation. Detection would most commonly be performed using a UV detector, set to a wavelength where the pyrrolidinone chromophore absorbs.
While a detailed data table with specific retention times, peak areas, and resolution for "this compound" cannot be provided without experimental data, the table below illustrates a potential set of parameters that would be a starting point for method development.
| Parameter | Hypothetical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Run Time | 20 min |
This table represents a theoretical starting point for HPLC method development and is not based on experimentally verified data for this compound.
Gas Chromatography (GC)
Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound." It is particularly useful for assessing purity and quantifying volatile impurities. The compound would be introduced into the GC system, where it would be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
A standard GC method would likely utilize a non-polar or mid-polar capillary column. The oven temperature would be programmed to ramp up to ensure the efficient separation of the target compound from any impurities. A Flame Ionization Detector (FID) would be a suitable detector due to its sensitivity to organic compounds. For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) would be the ideal choice, as it provides both retention time data and a mass spectrum of the compound.
As with HPLC, the absence of specific published research prevents the creation of a definitive data table. The following table outlines a plausible set of GC parameters for the analysis of "this compound."
| Parameter | Hypothetical Value/Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
This table represents a theoretical starting point for GC method development and is not based on experimentally verified data for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of "this compound," including bond lengths, bond angles, and conformational details. To perform this analysis, a single crystal of the compound of suitable size and quality is required.
The process involves mounting the crystal and exposing it to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected and analyzed. This data is then used to construct an electron density map, from which the atomic positions can be determined.
A comprehensive search of crystallographic databases reveals no publicly available crystal structure for "this compound." Therefore, it is not possible to provide a data table with crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates. While the structures of related molecules may offer some insights, a direct analysis of the target compound is necessary for definitive structural elucidation.
Computational Chemistry and Theoretical Investigations of Pyrrolidinone Butanoate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These calculations are broadly categorized into ab initio and density functional theory methods.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though more computationally intensive methods like Møller-Plesset perturbation theory (MP2) are often required for higher accuracy. rsc.orgnih.gov
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are based on determining the electron density of a system rather than its many-electron wavefunction. Functionals such as B3LYP are commonly used in conjunction with basis sets (e.g., 6-31G(d,p) or cc-pVDZ) to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. nih.govunimas.my These methods are routinely applied to organic molecules, including pyrrolidinone derivatives, to investigate their electronic properties and reactivity. unimas.mymdpi.com
Before molecular properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy, known as a local or global minimum on the potential energy surface.
Table 1: Representative Conformational Parameters of the Pyrrolidinone Ring Note: This table presents typical conformational states for a 2-pyrrolidinone (B116388) ring based on computational studies of related structures. The exact parameters for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate would require specific calculation.
| Conformation Type | Description | Key Features |
| Envelope (E) | Four atoms are coplanar, and the fifth atom is out of the plane. | Designated by the out-of-plane atom (e.g., C4-endo). |
| Twist (T) | No four atoms are coplanar; the ring is twisted around one of the bonds. | Characterized by a twofold axis of symmetry. |
| Planar | All five ring atoms lie in the same plane. | High energy state due to torsional strain. |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.melibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to the electron affinity and suggests its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For pyrrolidinone systems, the HOMO is often localized around the carbonyl oxygen and the nitrogen atom, while the LUMO may be distributed over the carbonyl group, making these the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Representative Frontier Molecular Orbital Data for a Pyrrolidinone System Note: The values presented are illustrative for a pyrrolidinone derivative calculated using DFT and should be considered representative. Specific values for this compound would require a dedicated study.
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | -0.5 to 0.5 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 6.0 to 8.0 | Indicates high kinetic stability and low reactivity. |
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties. Once a molecule's geometry is optimized, its magnetic and electronic properties can be calculated to simulate its spectra.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated by determining the magnetic shielding tensors for each nucleus. Comparing these calculated shifts with experimental data is a common method for confirming molecular structures and assigning stereochemistry. researchgate.net
IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration (e.g., C=O stretch, C-N stretch), which can be compared to experimental IR spectra to identify functional groups and confirm structural features.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. These calculations can predict the wavelength of maximum absorption (λmax) and help interpret the electronic transitions occurring within the molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. mdpi.comnih.govnih.gov
For this compound, MD simulations can be used to explore its conformational landscape in a solution, providing insights into the flexibility of the butanoate side chain and the puckering of the pyrrolidinone ring. These simulations can reveal the most populated conformations and the energy barriers for converting between them. Furthermore, MD is invaluable for studying intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen of the pyrrolidinone ring and solvent molecules (e.g., water). Understanding these interactions is crucial for predicting solubility and how the molecule behaves in a biological environment.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. rsc.org This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Using DFT or other quantum chemical methods, researchers can perform a transition state search to locate the specific geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. For pyrrolidinone butanoate systems, this approach could be used to model reactions such as the synthesis of the molecule (e.g., the cyclization step to form the lactam ring) or its hydrolysis. nih.govresearchgate.net Computational modeling of reaction pathways allows for the investigation of different potential mechanisms and can guide experimental efforts to optimize reaction conditions. beilstein-journals.orgresearchgate.net
Theoretical Studies on Pyrrolidinone Ring Strain and Stability
The stability of the five-membered γ-lactam ring in pyrrolidinone systems is a subject of significant interest in computational chemistry. Unlike planar aromatic rings, the saturated pyrrolidinone ring is non-planar, adopting puckered conformations to alleviate inherent ring strain. This strain arises from two primary sources: angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent atoms). Theoretical investigations, primarily using Density Functional Theory (DFT) and ab initio methods, have provided deep insights into the conformational landscape and energetic properties of this heterocyclic system.
The 2-pyrrolidinone ring, the core of this compound, typically exists in two predominant, low-energy puckered conformations: the envelope (or Cγ-exo/endo) and the half-chair (or twist) forms. researchgate.netnih.govresearchgate.net In the envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom (often the Cγ, the carbon opposite the nitrogen) is puckered out of the plane. The half-chair conformation involves two adjacent atoms being displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. nih.govresearchgate.net
Computational models have been employed to determine the relative stability of these conformers. For instance, studies on the structurally similar proline ring show that substituents play a crucial role in dictating the preferred pucker. nih.govresearchgate.net The electronegativity and steric bulk of substituents can favor one conformation over another. For N-substituted pyrrolidinones, the nature of the substituent attached to the nitrogen atom significantly influences the ring's geometry and stability. researchgate.net Full geometry optimizations carried out using DFT (B3LYP) and Hartree-Fock (HF) levels of theory have been effective in predicting stable molecular structures and their relative free energies. researchgate.net
The stability of the pyrrolidinone ring is also evident in its resistance to ring-opening reactions. Computational investigations into potential reaction mechanisms, such as C-N bond cleavage, help to quantify the activation energies required for such processes, providing a theoretical measure of the ring's kinetic stability. researchgate.net
The table below summarizes findings from theoretical studies on the conformational preferences of pyrrolidinone and related ring systems, illustrating the common computational methods and observed outcomes.
| System Studied | Computational Method | Key Findings | Reference |
| 2-Pyrrolidinone Dimer | DFT (B3LYP), HF, MP2 | The cyclic dimer is predicted to be more stable than the open dimer in both gas phase and solution. | researchgate.net |
| Levetiracetam (B1674943) | X-ray Crystallography | The pyrrolidinone ring adopts a half-chair conformation in the crystal structure. | researchgate.net |
| 4-tert-butylprolines | X-ray, 1H NMR, DFT | Substituent orientation dictates ring puckering; cis-substitution favors exo pucker, while trans-substitution favors endo pucker. | nih.govresearchgate.net |
| N-substituted pyrrolidines | Computational Chemistry | Conformational study revealed the dynamic behavior and minimum energy conformers of these heterocyclic systems. | researchgate.net |
| 3-pyrroline-2-one derivatives | DFT (B3LYP) | Calculations showed that one tautomeric form is more stable than another by a small energy difference (0.4-1.3 kcal·mol−1). | nih.gov |
These theoretical investigations collectively demonstrate that the stability of the pyrrolidinone ring in compounds like this compound is achieved through specific non-planar conformations. The precise geometry and relative stability are governed by a complex interplay of angle strain, torsional strain, and the electronic and steric effects of its substituents.
Role of Methyl 4 2 Oxopyrrolidin 1 Yl Butanoate As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of N-Substituted Pyrrolidinone Derivatives
The pyrrolidinone ring system is a common motif in many biologically active compounds. Methyl 4-(2-oxopyrrolidin-1-yl)butanoate serves as an excellent starting point for creating derivatives with substitutions at the nitrogen atom of the lactam ring. The nitrogen atom, while part of an amide and thus less nucleophilic than an amine, can be alkylated under appropriate conditions.
The general strategy involves the deprotonation of the N-H group of a precursor pyrrolidinone with a strong base, such as sodium hydride, to form a nucleophilic anion. This anion can then react with an alkylating agent to form a new carbon-nitrogen bond. While the parent compound for this specific section is already N-substituted with the butanoate chain, other pyrrolidinone-containing molecules can be built up and subsequently modified. For instance, the synthesis of (2RS)-2-[(4R)-4-propyl-2-oxopyrrolidin-1-yl] butyric acid methyl ester is achieved by reacting (S)-4-propyl pyrrolidin-2-one with a bromo-butanoic acid derivative in the presence of sodium hydride. This highlights the general reactivity of the pyrrolidinone nitrogen in forming N-substituted products. chegg.com Thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids is another established method that affords various 2-(2-oxopyrrolidin-1-yl)acetamides, further demonstrating the utility of forming N-substituted pyrrolidinone systems. researchgate.net
Utility in the Construction of Complex Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry. The pyrrolidinone scaffold present in this compound makes it a useful building block for constructing more elaborate, often polycyclic, molecular architectures. The inherent structure of the molecule provides a rigid framework from which new rings and functional groups can be elaborated.
Pyrrolidine-containing structures are recognized as key biosynthetic intermediates for complex natural products like tropane (B1204802) alkaloids. These alkaloids possess intricate core architectures, and their synthesis often relies on precursors containing the pyrrolidine (B122466) ring. The strategic use of such building blocks allows chemists to assemble complex heterocyclic systems that would be challenging to create from simpler, acyclic precursors.
Strategies for Functional Group Transformations of the Butanoate Ester Moiety
The butanoate ester moiety is a key reactive handle in this compound, allowing for a variety of chemical modifications. These transformations are crucial for converting the compound into different functional derivatives.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid like HCl or H₂SO₄. Basic hydrolysis, also known as saponification, is an irreversible process where the ester is heated with a strong base like sodium hydroxide (B78521), yielding the carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid.
Reduction: The ester group can be reduced to a primary alcohol, yielding 4-(2-oxopyrrolidin-1-yl)butan-1-ol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of a methoxide (B1231860) ion to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. masterorganicchemistry.comyoutube.com
Amidation: The ester can be converted directly into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the desired amine. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and release methanol (B129727).
| Transformation | Reagents/Conditions | Product |
| Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | 4-(2-oxopyrrolidin-1-yl)butanoic acid |
| H₂O, H₂SO₄ (cat.), Heat | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Reduction | 1. LiAlH₄, Anhydrous Ether/THF2. H₂O workup | 4-(2-oxopyrrolidin-1-yl)butan-1-ol |
| Amidation | R¹R²NH, Heat | N-R¹, N-R²-4-(2-oxopyrrolidin-1-yl)butanamide |
Application in Divergent Synthesis of Analogs for Structure-Activity Relationship Studies
Divergent synthesis is a powerful strategy in medicinal chemistry used to efficiently generate a collection of structurally related compounds from a single, common intermediate. This approach is particularly valuable for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications to a molecule affect its biological activity.
This compound is an ideal scaffold for divergent synthesis due to its distinct and chemically addressable functional groups. The butanoate ester serves as a key branching point for creating a diverse set of analogs. As outlined in the previous section, it can be converted into a carboxylic acid, a primary alcohol, or a variety of amides. Each of these new functional groups can then be subjected to further chemical reactions, exponentially increasing the number of possible derivatives.
For example, the carboxylic acid obtained from hydrolysis can be coupled with a wide range of amines to produce a library of amides, while the alcohol from reduction can be converted into ethers or other esters. Concurrently, modifications could potentially be made to the pyrrolidinone ring. This systematic and divergent approach allows researchers to generate a library of analogs where specific parts of the molecule are varied, providing crucial data for identifying the key structural features responsible for a desired biological effect.
| Core Scaffold | Transformation (on Ester) | Resulting Functional Group | Potential Subsequent Reactions for Analog Library |
| This compound | Hydrolysis | Carboxylic Acid | Amide coupling, Esterification, Reduction |
| This compound | Reduction | Primary Alcohol | Esterification, Ether synthesis, Oxidation |
| This compound | Amidation | Amide | N-alkylation, Further functionalization of R-groups |
Future Perspectives and Emerging Research Avenues in Pyrrolidinone Butanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrrolidinone derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgontosight.ai For the synthesis of Methyl 4-(2-oxopyrrolidin-1-yl)butanoate and related compounds, this involves moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions.
Future methodologies focus on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction times, increase product yields, and enhance synthetic efficiency, supporting the goals of green chemistry. nih.gov
Ultrasound Irradiation: The use of ultrasound promotes reactions by providing efficient energy transfer, leading to shorter reaction times and cleaner reaction profiles. rsc.org
Green Solvents and Catalysts: There is a growing emphasis on replacing hazardous organic solvents with environmentally benign alternatives like ethanol. vjol.info.vn Similarly, catalysts are being chosen for their efficiency and low toxicity, with substances like citric acid serving as effective "green" additives. rsc.orgvjol.info.vn
Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient. They simplify experimental procedures, use readily available materials, and reduce waste, making them a cornerstone of modern sustainable synthesis. vjol.info.vn
Table 1: Comparison of Synthetic Paradigms for Pyrrolidinone Butanoate Synthesis
| Feature | Traditional Synthesis | Sustainable Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound rsc.orgnih.gov |
| Solvents | Often uses hazardous or chlorinated organic solvents | Green solvents (e.g., ethanol, water) vjol.info.vn |
| Catalysts | May involve heavy metals or harsh acids/bases | Benign catalysts (e.g., citric acid), organocatalysts rsc.orgmdpi.com |
| Efficiency | Multi-step, often with purification at each stage | One-pot, multi-component reactions vjol.info.vn |
| Reaction Time | Hours to days | Minutes to hours rsc.org |
| Waste Generation | Higher, due to multiple steps and solvent use | Lower, due to atom economy and fewer steps |
Advanced Computational Modeling for Mechanism Prediction and Property Design
Computational chemistry has become an indispensable tool for investigating molecules like this compound at a molecular level. Techniques such as Density Functional Theory (DFT) provide profound insights into reaction mechanisms, molecular structures, and electronic properties. nih.govnih.gov
Key applications of computational modeling in this field include:
Mechanism Elucidation: DFT calculations can map the entire energy profile of a reaction, identifying transition states and intermediates. nih.govacs.org This allows chemists to understand how reactions proceed, rationalize product formation, and optimize conditions for desired outcomes. nih.govacs.org
Property Prediction: Quantum chemical calculations can predict various molecular properties, including electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. arabjchem.org Thermodynamic properties and even spectroscopic data can be simulated, aiding in the characterization of new compounds. acs.orgnih.gov
Structure-Activity Relationship (QSAR): For pyrrolidinone derivatives with potential biological applications, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be developed. nih.govscispace.com These models correlate the three-dimensional structure of molecules with their biological activity, guiding the design of more potent and selective compounds. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of molecules over time, which is particularly useful for studying how a pyrrolidinone-based ligand might interact with and bind to a biological target like a protein. tandfonline.comresearchgate.net
Table 2: Computational Tools in Pyrrolidinone Butanoate Research
| Technique | Application Area | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Properties | Transition state energies, bond formation/breaking, orbital interactions, thermodynamic parameters. nih.govacs.org |
| QSAR (CoMFA/CoMSIA) | Drug Design, Property Optimization | Identification of structural features that enhance or diminish biological activity. nih.govscispace.com |
| Molecular Docking | Medicinal Chemistry | Prediction of binding modes and affinities between a ligand and a protein's active site. tandfonline.comresearchgate.net |
| Molecular Dynamics (MD) | Ligand-Receptor Interactions | Stability of ligand-protein complexes, conformational changes upon binding. researchgate.net |
Exploration of New Chemical Transformations for the Pyrrolidinone Butanoate Scaffold
The pyrrolidinone butanoate scaffold, present in this compound, is a versatile building block for creating more complex molecules. researchgate.netnih.gov Research is continually focused on discovering novel reactions that can modify this core structure to generate diverse chemical libraries for applications in medicinal chemistry and materials science. researchgate.netnih.gov
Emerging research avenues include:
Novel Cyclization Strategies: Developing new methods to construct the pyrrolidinone ring itself is a key area. For instance, reactions using donor-acceptor cyclopropanes as precursors offer a straightforward route to 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com
Functionalization of the Scaffold: Once the core is formed, subsequent modifications are crucial. This includes developing stereoselective reactions that can control the three-dimensional arrangement of atoms, which is vital for biological activity. nih.gov The γ-lactam skeleton is a component of many biologically active molecules, making the development of new transformations a priority. nih.gov
Ring-Opening and Rearrangement Reactions: Exploring reactions that open or rearrange the pyrrolidinone ring can lead to entirely new molecular frameworks. For example, the selective ring-opening of 5-ethoxy-2-pyrrolidinone (B104525) has been used as a key step in the synthesis of γ-keto aldehydes. researchgate.net
Catalytic C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Applying this to the pyrrolidinone butanoate scaffold would allow for the attachment of new functional groups in a highly efficient and atom-economical manner, bypassing the need for pre-functionalized starting materials.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning for Pyrrolidinone Systems
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how the synthesis of molecules like this compound is planned and executed. researchgate.net AI and machine learning (ML) models are being trained on vast datasets of chemical reactions to predict outcomes and design synthetic pathways. nih.govmdpi.com
Key impacts of AI in this domain include:
Computer-Aided Synthesis Planning (CASP): AI-powered tools can perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. mdpi.comacs.org These systems can propose multiple synthetic routes, allowing chemists to choose the most efficient and practical option. nih.gov
Reaction Outcome and Condition Prediction: Machine learning models can predict the likely products of a reaction given the reactants and conditions. mdpi.com Furthermore, they can recommend optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield of the desired product. mdpi.com
Property Prediction: Deep learning models can predict the physicochemical and biological properties of novel, un-synthesized pyrrolidinone derivatives based solely on their chemical structure. ulster.ac.uknih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for actual synthesis and testing. ulster.ac.ukresearchgate.net
Accelerated Discovery: By automating aspects of synthesis design and property prediction, AI can significantly shorten the design-make-test-analyze cycle in chemical research and drug discovery. iscientific.org This accelerates the pace of innovation and reduces the cost and labor associated with discovering new functional molecules. iscientific.org
Q & A
Basic: What are the standard synthetic routes for Methyl 4-(2-oxopyrrolidin-1-yl)butanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification or alkylation reactions. A common route is the reaction of pyrrolidin-2-one derivatives with methyl 4-bromobutanoate under basic conditions. For example, sulfuric acid-catalyzed esterification of the corresponding acid with methanol under reflux yields high-purity products . Optimization strategies include:
- Catalyst selection : Concentrated H₂SO₄ or p-toluenesulfonic acid improves reaction efficiency.
- Temperature control : Reflux conditions (60–80°C) minimize side reactions.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from 1,4-dioxane ensures >95% purity .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP) for this compound?
Methodological Answer:
Discrepancies in properties like LogP (reported as 0.49990 in one study ) require experimental validation:
- Experimental validation :
- HPLC : Compare retention times against standards.
- Shake-flask method : Direct measurement of octanol/water partitioning.
- Computational validation : Use software like MarvinSuite or ACD/Labs to calculate LogP, accounting for tautomeric or conformational variations .
- Cross-referencing : Validate against analogs (e.g., ethyl esters) with established data .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm backbone structure and substituents.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1707 cm⁻¹ for ester and pyrrolidinone) .
- Mass spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 186.1 (theoretical: 185.22 g/mol) .
Advanced: What strategies are effective in analyzing and mitigating side products during synthesis?
Methodological Answer:
Side products (e.g., unreacted starting materials or hydrolysis byproducts) can be managed via:
- Reaction monitoring : Use TLC or HPLC to track progress.
- Optimized stoichiometry : A 1.2:1 molar ratio of pyrrolidin-2-one to methyl 4-bromobutanoate reduces residual reactants .
- Inert atmosphere : Nitrogen prevents ester hydrolysis.
- Post-reaction workup : Acid-base extraction removes unreacted acids or bases .
Basic: What are the recommended storage conditions to ensure the compound's stability?
Methodological Answer:
Stability data suggest:
- Temperature : Store at 2–8°C in airtight containers.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis.
- Light protection : Amber glass vials minimize photodegradation.
- Solubility considerations : Avoid prolonged exposure to polar solvents (e.g., water) .
Advanced: How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
SAR studies require systematic modifications:
- Substituent variation : Synthesize analogs (e.g., replacing the pyrrolidinone with piperidinone) to assess ring size impact .
- Bioassays : Test in vitro against bacterial strains (e.g., E. coli) using MIC assays.
- Computational docking : Map interactions with target enzymes (e.g., bacterial enoyl-ACP reductase) .
- Data correlation : Compare LogP, PSA, and hydrogen-bonding capacity with activity trends .
Basic: What analytical methods are suitable for quantifying impurities in this compound?
Methodological Answer:
Impurity profiling involves:
- HPLC-UV/ELSD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients.
- LC-MS/MS : Detect trace impurities (e.g., methyl 4-bromobutanoate) at m/z 181.0 .
- Pharmacopeial standards : Cross-reference with EP/ICH guidelines for impurity thresholds .
Advanced: How can mechanistic studies elucidate the role of the pyrrolidinone moiety in this compound's reactivity?
Methodological Answer:
Mechanistic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
